molecular formula C18H14ClNOS2 B2449877 2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone CAS No. 478047-38-0

2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

Cat. No.: B2449877
CAS No.: 478047-38-0
M. Wt: 359.89
InChI Key: PHDRERHAUSRLEP-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a complex organic compound with a molecular formula of C18H14ClNOS2. This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a sulfanyl linkage. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNOS2/c1-12-17(23-18(20-12)13-5-3-2-4-6-13)16(21)11-22-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDRERHAUSRLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone typically involves the reaction of 4-chlorothiophenol with 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
  • 2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
  • 2-[(4-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

The compound 2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. The presence of the 4-chlorophenyl and sulfanyl groups contributes to its unique properties.

Molecular Formula: C15_{15}H12_{12}ClN1_{1}S1_{1}

Research indicates that compounds containing thiazole moieties exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity: Thiazole derivatives can act as inhibitors for certain enzymes involved in cancer progression.
  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: The sulfanyl group may enhance the compound's ability to modulate inflammatory pathways.

Antitumor Activity

Several studies have reported on the antitumor properties of thiazole derivatives. For instance:

  • Cytotoxicity Assays: The compound was evaluated against different cancer cell lines, showing promising results with IC50_{50} values indicating significant cytotoxic effects.
Cell LineIC50_{50} (µg/mL)
A-431 (Skin Cancer)1.61 ± 1.92
Jurkat (Leukemia)1.98 ± 1.22

These results suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Activity

The compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Study 1: Anticancer Potential

A study conducted on a series of thiazole derivatives, including our compound, revealed that modifications at specific positions on the phenyl and thiazole rings significantly enhanced anticancer activity. The presence of electron-donating groups was found to increase cytotoxicity against human melanoma cells .

Study 2: Inflammatory Response Modulation

Research focusing on the anti-inflammatory effects of similar compounds indicated that thiazole derivatives could selectively inhibit COX-2 enzymes, leading to reduced inflammation in murine models . This suggests a potential therapeutic role in treating inflammatory diseases.

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